molecular formula C17H20N2O3S2 B11260399 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide

Cat. No.: B11260399
M. Wt: 364.5 g/mol
InChI Key: RPLZKROJONGLDZ-UHFFFAOYSA-N
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Description

N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]THIOPHENE-2-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, anti-inflammatory, and diuretic properties . This compound is particularly interesting due to its unique structure, which combines a tetrahydroquinoline moiety with a thiophene-sulfonamide group.

Preparation Methods

The synthesis of N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]THIOPHENE-2-SULFONAMIDE typically involves multiple steps, including the formation of the tetrahydroquinoline core and the subsequent attachment of the thiophene-sulfonamide group. One common synthetic route involves the following steps:

Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]THIOPHENE-2-SULFONAMIDE can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]THIOPHENE-2-SULFONAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]THIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication . Additionally, the tetrahydroquinoline moiety may interact with other molecular pathways, contributing to its overall pharmacological effects.

Comparison with Similar Compounds

N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]THIOPHENE-2-SULFONAMIDE can be compared with other similar compounds, such as:

The uniqueness of N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]THIOPHENE-2-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H20N2O3S2

Molecular Weight

364.5 g/mol

IUPAC Name

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide

InChI

InChI=1S/C17H20N2O3S2/c1-12(2)17(20)19-9-3-5-13-7-8-14(11-15(13)19)18-24(21,22)16-6-4-10-23-16/h4,6-8,10-12,18H,3,5,9H2,1-2H3

InChI Key

RPLZKROJONGLDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CS3

Origin of Product

United States

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